molecular formula C6H15N3O B3032587 (Diethylamino)acethydrazide CAS No. 2644-33-9

(Diethylamino)acethydrazide

Cat. No. B3032587
CAS RN: 2644-33-9
M. Wt: 145.2 g/mol
InChI Key: KJYGUJCCQCEMSD-UHFFFAOYSA-N
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Description

(Diethylamino)acethydrazide (DEAH) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a colorless and odorless substance with a molecular formula of C2H13N3 and a molecular weight of 119.2 g/mol. DEAH is a member of the acethydrazide family, which includes other compounds such as acetic acid, acetic anhydride, and acetic hydrazide. DEAH is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (Diethylamino)acethydrazide, focusing on six unique fields:

Antimicrobial Agents

(Diethylamino)acethydrazide: has shown potential as a precursor in the synthesis of antimicrobial agents. These compounds can be effective against a broad spectrum of pathogens, including bacteria and fungi. The hydrazide moiety is known for its ability to disrupt microbial cell walls, leading to cell death .

Fluorescent Probes

This compound can be functionalized to create fluorescent probes used in bioimaging. The diethylamino group enhances the photophysical properties, making these probes highly sensitive and selective for detecting biological molecules. These probes are particularly useful in cellular imaging and tracking molecular interactions in real-time .

Agricultural Fungicides

(Diethylamino)acethydrazide: derivatives have been explored as agricultural fungicides. These compounds can protect crops from fungal infections, thereby improving yield and quality. The mode of action often involves disrupting fungal cell membranes and inhibiting essential enzymes .

Pharmaceutical Intermediates

In pharmaceutical research, (Diethylamino)acethydrazide serves as an intermediate in the synthesis of various therapeutic agents. It can be used to develop drugs with anti-inflammatory, anticancer, and antiviral properties. The versatility of this compound in forming different chemical bonds makes it valuable in drug design and development .

Chemical Sensors

The compound can be incorporated into chemical sensors for detecting environmental pollutants and hazardous substances. The diethylamino group enhances the sensitivity of these sensors, allowing for the detection of low concentrations of analytes. These sensors are crucial for monitoring air and water quality .

Material Science

(Diethylamino)acethydrazide: is used in the development of advanced materials, such as polymers and nanomaterials. These materials can have unique properties, such as enhanced mechanical strength, thermal stability, and electrical conductivity. Applications include coatings, adhesives, and electronic devices .

properties

IUPAC Name

2-(diethylamino)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N3O/c1-3-9(4-2)5-6(10)8-7/h3-5,7H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYGUJCCQCEMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181031
Record name Glycine, N,N-diethyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2644-33-9
Record name Glycine, N,N-diethyl-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N,N-diethyl-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(diethylamino)acetate (4.167 mL, 27.55 mmol) in 4 mL of anhydrous ethanol was added anhydrous hydrazine (1.336 mL, 27.55 mmol). The solution was heated to reflux temperature overnight. The solvent was then removed under reduced pressure and the product was isolated as an oil in a quantitative yield and was used without further purification: 1H NMR (CDCl3) δ 8.3 (br s, 1H), 3.83 (br s, 2H), 3.08 (s, 2H), 2.51 (q, 4H), 1.00 (t, 6H); ES-MS (m/z) 146 [M+H]+.
Quantity
4.167 mL
Type
reactant
Reaction Step One
Quantity
1.336 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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